2-tert-butyl-1-[1-(2,6-dimethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole
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Overview
Description
2-tert-butyl-1-[1-(2,6-dimethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core, a tert-butyl group, and an azetidine ring substituted with a dimethylpyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-1-[1-(2,6-dimethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the Azetidine Ring: The azetidine ring can be introduced via a nucleophilic substitution reaction involving a suitable azetidine precursor.
Attachment of the Dimethylpyrimidinyl Group: This step involves the coupling of the azetidine intermediate with a 2,6-dimethylpyrimidine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-1-[1-(2,6-dimethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-tert-butyl-1-[1-(2,6-dimethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-tert-butyl-1-[1-(2,6-dimethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-tert-butyl-1,1,3,3-tetramethylguanidine: Similar in having a tert-butyl group but differs in the core structure.
2-tert-butyl-4,6-dimethylphenol: Shares the tert-butyl group and dimethyl substitution but has a phenolic core.
Uniqueness
2-tert-butyl-1-[1-(2,6-dimethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole is unique due to its combination of a benzodiazole core, azetidine ring, and dimethylpyrimidinyl group, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C20H25N5 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-tert-butyl-1-[1-(2,6-dimethylpyrimidin-4-yl)azetidin-3-yl]benzimidazole |
InChI |
InChI=1S/C20H25N5/c1-13-10-18(22-14(2)21-13)24-11-15(12-24)25-17-9-7-6-8-16(17)23-19(25)20(3,4)5/h6-10,15H,11-12H2,1-5H3 |
InChI Key |
USADMWCWSSWYQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CC(C2)N3C4=CC=CC=C4N=C3C(C)(C)C |
Origin of Product |
United States |
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